N-Demethyl Rifampicin

Reverse transcriptase inhibition Antiviral research Cancer biology

N-Demethyl Rifampicin (CAS 13292-45-0), also known as 4-N-demethylrifampicin or demethylrifampicin, is a primary N-demethylated metabolite of the first-line antitubercular antibiotic rifampicin. It belongs to the ansamycin/rifamycin class and is characterized by a molecular formula of C42H56N4O12 and a molecular weight of 808.91 g/mol.

Molecular Formula C42H56N4O12
Molecular Weight 808.9 g/mol
CAS No. 13292-45-0
Cat. No. B1140612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl Rifampicin
CAS13292-45-0
Synonyms3-[(1-Piperazinylimino)methyl]-rifamycin;  3-Piperazinoiminomethyl Rifamycin SV;  4-N-Demethylrifampicin;  AF/AP;  Demethylrifampicin;  N-Demethylrifampicin;  N-Demethylrifampin;  NSC 143416;  Rifampicin AF/AP; 
Molecular FormulaC42H56N4O12
Molecular Weight808.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12-,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1
InChIKeyFKKVFHDDYXJFFL-VIVOQTQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Demethyl Rifampicin (CAS 13292-45-0): A Key Rifamycin Metabolite and Pharmacopeial Reference Standard for Analytical and Biological Research


N-Demethyl Rifampicin (CAS 13292-45-0), also known as 4-N-demethylrifampicin or demethylrifampicin, is a primary N-demethylated metabolite of the first-line antitubercular antibiotic rifampicin [1]. It belongs to the ansamycin/rifamycin class and is characterized by a molecular formula of C42H56N4O12 and a molecular weight of 808.91 g/mol [1]. As a process-related impurity and a degradation product arising from the N-demethylation pathway during rifampicin synthesis, it is listed in the European Pharmacopoeia (Ph. Eur. 11.0) as a specified impurity requiring chromatographic control . This compound is not simply an inactive metabolite; it exhibits a distinct biological activity profile, including potent inhibition of viral RNA-dependent DNA polymerase (reverse transcriptase), which differs from the antibacterial RNA polymerase targeting that defines its parent molecule [2].

Why Rifampicin Cannot Simply Substitute for N-Demethyl Rifampicin in Analytical and Biological Assays


The assumption that an N-demethylated metabolite is merely an inactive, interchangeable version of its parent drug breaks down completely for N-Demethyl Rifampicin. Its biological activity profile is qualitatively inverted relative to rifampicin. While rifampicin is a potent antibacterial that selectively inhibits bacterial DNA-dependent RNA polymerase, N-Demethyl Rifampicin shows a pronounced shift in target selectivity, acting as a strong inhibitor of viral reverse transcriptase (RNA-dependent DNA polymerase) [1]. This differential target engagement is further underscored by studies showing that while rifampicin exhibits selective cytotoxicity against human sarcoma and melanoma cells (at 5–20 µg/mL), N-Demethyl Rifampicin displays a flattened, non-selective cytotoxicity profile across normal and malignant cell lines [2]. At the analytical level, generic substitution with rifampicin as a reference standard or system suitability marker for impurity profiling is impossible due to the distinct chromatographic retention, mass spectrometric fragmentation, and pharmacopoeial identity criteria (HPLC-UV, LC-MS, NMR) mandated for this specific N-demethyl impurity [3].

Quantitative Differentiation Evidence for N-Demethyl Rifampicin vs. Rifampicin and Other Analogs


Reverse Transcriptase Inhibition: N-Demethyl Rifampicin Is a Stronger Inhibitor than Rifampicin

N-Demethyl Rifampicin differs fundamentally from its parent rifampicin by preferentially targeting viral RNA-dependent DNA polymerase (reverse transcriptase) rather than bacterial DNA-dependent RNA polymerase. In a seminal report by Gallo et al. (1970), the cancer-associated reverse transcriptase from human leukemic lymphoblasts was 'strongly inhibited by N-demethylrifampicin, and to a lesser extent by rifampicin' [1]. This establishes a rank-order potency difference, with N-Demethyl Rifampicin exhibiting superior inhibition of this oncology-relevant target enzyme compared to the parent antibiotic, which is principally an antibacterial agent.

Reverse transcriptase inhibition Antiviral research Cancer biology

Differential Cytotoxicity: N-Demethyl Rifampicin Lacks the Tumor-Selective Cytotoxicity of Rifampicin

In a head-to-head in vitro cytotoxicity study, rifampicin and N-demethylrifampicin were tested against a panel of normal and malignant human cell lines using a colony-formation outgrowth assay [1]. Human sarcoma and melanoma cells were most sensitive to rifampicin exposure at concentrations of 5 to 20 µg/mL, while normal, cervical carcinoma, and bladder carcinoma cells were markedly less responsive, indicating a selective tumor-cell toxicity profile for rifampicin. In direct contrast, exposure to N-demethylrifampicin resulted in 'few differences' in response between normal and tumor cell lines, demonstrating a loss of the selective cytotoxic window that characterizes the parent drug [1].

Cancer chemotherapy Cytotoxicity profiling Drug selectivity

Immunomodulatory Activity: N-Demethyl Rifampicin (AF/AP) Affects an Earlier Cellular Event than Rifampicin in Antibody Formation

In a comparative study of rifamycin-SV derivatives on immunologic responses, both rifampicin and 4-N-demethyl rifampicin (designated AF/AP) inhibited the formation of plaque-forming cells (PFC) to sheep erythrocytes at concentrations that did not affect myeloid colony formation [1]. However, functional analysis revealed that 'AF/AP markedly inhibited the generation of cytotoxic effector cells in the mixed leukocyte reaction by mouse spleen cells' and, critically, 'the action of AF/AP on the formation of plaque-forming cells appears to affect an earlier cellular function than does rifampicin' [1]. This temporal difference in the point of immunologic interference represents a mechanistic differentiation, not a potency shift.

Immunopharmacology Antibody formation Mixed leukocyte reaction

Pharmacopoeial Identity: Listed as a Specified Impurity in the European Pharmacopoeia for Rifampicin with Mandated HPLC-UV/LC-MS Control

N-Demethyl Rifampicin is explicitly listed as a known impurity of rifampicin in the European Pharmacopoeia (Ph. Eur. 11.0) [1]. In contrast to general unspecified impurities that may be controlled by a 0.10% disregarding limit, this compound is a 'specified impurity' requiring dedicated identification and quantification using high-resolution analytical techniques, including HPLC with UV detection, LC-MS for mass confirmation, and NMR for structural assignment [2]. Suppliers provide the compound at a certified purity of >95% (with some offering >98% or 99% specifications against USP/EP/BP standards), accompanied by a comprehensive Certificate of Analysis that includes chromatographic retention data, mass spectra, and structural conformity reports [3].

Pharmaceutical analysis Impurity profiling Regulatory compliance

Physicochemical Distinctiveness: Altered Solubility and Stability Profile Relative to Rifampicin

The N-demethyl modification alters the physicochemical profile of the rifamycin scaffold in ways that are critical for analytical handling and procurement decisions. N-Demethyl Rifampicin is a red to dark red solid with a decomposition point above 177°C (dec.) [1]. Its solubility profile is limited, being only slightly soluble in chloroform and methanol, which contrasts with the more freely soluble parent rifampicin [1]. Storage at -20°C is required to maintain stability, reflecting the compound's susceptibility to further degradation [1]. These parameters are not merely catalog data; they define the solvent systems compatible with HPLC mobile phase preparation and the long-term storage protocols necessary for maintaining reference standard integrity.

Physicochemical characterization Reference standard handling Stability testing

High-Value Application Scenarios for N-Demethyl Rifampicin Based on Evidence-Based Differentiation


Reference Standard for Rifampicin Impurity Profiling in Pharmaceutical Quality Control (QC) and ANDA Submissions

As a specified impurity in the European Pharmacopoeia (Ph. Eur. 11.0) monograph for rifampicin, N-Demethyl Rifampicin must be individually identified and quantified during batch release testing of rifampicin active pharmaceutical ingredient (API) and finished dosage forms [1]. QC laboratories and ANDA filers require a certified reference standard with documented HPLC retention time, LC-MS mass spectral data, and NMR structural confirmation to establish system suitability and to quantify this impurity against the regulatory specification limit [2]. The compound's certified purity (>95%, with 98–99% available upon request) and accompanying Certificate of Analysis make it the definitive choice for method validation (AMV), forced degradation studies, and stability-indicating assay development [6].

Tool Compound for Reverse Transcriptase Research and Antiviral Drug Discovery

For academic and industrial groups investigating the biology of reverse transcriptase (RT) in oncogenic viruses or screening for RT inhibitors, N-Demethyl Rifampicin provides a structurally-defined probe that preferentially inhibits this enzyme class with stronger potency than rifampicin [3]. This differential activity makes it suitable as a positive control or starting scaffold in medicinal chemistry campaigns targeting retroviral polymerases, where the N-demethyl structural feature can be exploited to dissect structure-activity relationships distinct from those governing antibacterial RNA polymerase inhibition.

Negative Control for Tumor-Selective Cytotoxicity Studies in Rifamycin-Based Cancer Research

In cancer biology experiments designed to explore the selective cytotoxicity of rifamycin analogs against tumor cells, N-Demethyl Rifampicin serves as an essential comparator. Because it lacks the tumor-selective killing window exhibited by rifampicin (which selectively eliminates sarcoma and melanoma cells at 5–20 µg/mL while sparing normal cells), N-Demethyl Rifampicin functions as a structurally similar but biologically 'flattened' negative control [5]. Researchers can use it to confirm that observed selective cytotoxicity in their rifamycin analog series is mechanistically linked to the presence of the N-methyl group and not a general property of the ansamycin scaffold.

Probe for Immunological Studies on the Cellular Stages of Antibody Formation

For immunologists studying the temporal sequence of cellular events leading to antibody production, N-Demethyl Rifampicin (AF/AP) provides a unique experimental probe. Its ability to inhibit an 'earlier cellular function' than rifampicin in the plaque-forming cell response, coupled with its capacity to markedly suppress cytotoxic effector cell generation in mixed leukocyte reactions, makes it a valuable tool for staging immunosuppressive interventions and dissecting the mechanistic timeline of B-cell and T-cell responses [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Demethyl Rifampicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.